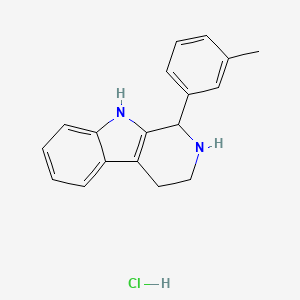

1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Beschreibung

1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a tetrahydro-β-carboline (THBC) derivative characterized by a 3-methylphenyl substitution at the 1-position of the β-carboline core and a hydrochloride salt form. Key properties include:

- Molecular formula: C₁₈H₁₉ClN₂

- Molecular weight: 298.81 g/mol .

- Structural features: The methyl group at the 3-position of the phenyl ring introduces steric and electronic effects that influence binding interactions and solubility. The tetrahydro-β-carboline scaffold itself is known for neuroactive and psychotropic properties .

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2.ClH/c1-12-5-4-6-13(11-12)17-18-15(9-10-19-17)14-7-2-3-8-16(14)20-18;/h2-8,11,17,19-20H,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIMOPLMYSMXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956366 | |

| Record name | 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3489-13-2 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-tolyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods

Conventional Acid-Catalyzed Pictet-Spengler Reaction

- Procedure : The β-arylethylamine derivative is reacted with 3-methylbenzaldehyde under acidic conditions (commonly 2 N HCl) in an organic solvent such as ethanol.

- Conditions : Stirring at room temperature or mild heating (up to 60 °C) for several hours (typically 4 hours).

- Outcome : Formation of the hydrochloride salt of the tetrahydro-β-carboline.

- Yield : High yields are typically reported (up to 90%) for similar compounds using this method.

Electrochemical Synthesis in Deep Eutectic Solvents (DES)

A novel, green, and atom-efficient method involves electrochemical (EC) synthesis using deep eutectic solvents as both solvents and catalysts:

- Solvent system : Choline chloride and ethylene glycol (1:2 molar ratio) as DES.

- Electrochemical conditions : Constant current (20 mA), temperature around 80 °C for the first step (imine formation), followed by cooling and addition of 2 N HCl for cyclization under continued electrochemical conditions at room temperature.

- Reaction time : Approximately 60 minutes for imine formation and 90 minutes for cyclization.

- Advantages : Reduced reaction time, elimination of hazardous catalysts, lower energy consumption, and improved yields.

- Yields : Up to 90% isolated yield for tetrahydro-β-carboline derivatives, including those with substituted aromatic rings like 3-methylphenyl.

Table 1: Comparison of Preparation Methods for 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride Analogues

| Entry | Method | Solvent/System | Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Conventional acid catalysis | Ethanol + 2 N HCl | Room temp, stirring | 4 h | ~90 | High yield, standard Pictet-Spengler |

| 2 | Electrochemical (EC) | Ethanol + 2 N HCl | 20 mA current, room temp | 20 min | 60 | Faster but lower yield |

| 3 | Electrochemical (EC) in DES | Choline chloride:ethylene glycol (1:2) + 2 N HCl | 20 mA current, 80 °C + RT | 60 + 90 min | 90 | Green method, high yield, scalable |

Pictet-Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP)

- Solvent and catalyst : HFIP acts as both solvent and catalyst.

- Procedure : The β-arylethylamine derivative and 3-methylbenzaldehyde are refluxed in HFIP.

- Reaction time : Several hours (3–12 h depending on substrates).

- Yield : Very high isolated yields (up to 98%) with good control over diastereomeric ratios.

- Advantages : Catalyst-free, environmentally benign, and efficient.

- Notes : Particularly effective for aromatic aldehydes; the phenolic substituents may affect reaction progress.

Detailed Research Findings and Analysis

Electrochemical Method Optimization

- The electrochemical method in DES was optimized by varying temperature, current, and time.

- Optimal conditions involved a two-step, one-pot reaction: imine formation at 80 °C under 20 mA current for 60 minutes, followed by cooling, acid addition, and further electrolysis at room temperature for 90 minutes.

- This method reduced hazardous catalyst use and reaction time while maintaining high yields.

- Electron-donating groups on the aromatic aldehyde (such as methyl at the 3-position) generally increased yields compared to electron-withdrawing groups.

- The method was scalable, demonstrated by gram-scale synthesis with yields exceeding 95%.

Conventional Acid-Catalyzed Synthesis

- Acid-catalyzed cyclization remains a robust and straightforward approach.

- Reaction times are longer, and the process requires careful control of pH and temperature.

- Yields are generally high but can be affected by substituents on the aromatic ring.

- The hydrochloride salt is typically isolated by filtration and recrystallization from ethanol.

Pictet-Spengler in HFIP

- HFIP facilitates both imine formation and cyclization without additional acid catalysts.

- The reaction proceeds under reflux with high selectivity and yield.

- This method is particularly suitable for substrates sensitive to acid or requiring mild conditions.

- The method also allows for the formation of both cis and trans diastereomers, with ratios depending on reaction conditions.

Summary Table of Key Preparation Parameters

| Parameter | Conventional Acid Catalysis | Electrochemical in DES | HFIP Solvent Method |

|---|---|---|---|

| Reaction Type | Pictet-Spengler | Electrochemical Pictet-Spengler | Pictet-Spengler |

| Catalyst | 2 N HCl | None (DES acts as catalyst) | HFIP (solvent and catalyst) |

| Solvent | Ethanol | Choline chloride:ethylene glycol DES | HFIP |

| Temperature | Room temp to 60 °C | 80 °C (step 1), room temp (step 2) | Reflux (~58 °C) |

| Reaction Time | 4 h | 60 + 90 min (two-step) | 3–12 h |

| Yield (%) | Up to 90% | Up to 90% (often >90% on scale-up) | Up to 98% |

| Environmental Impact | Moderate (acidic waste) | Low (green solvent, no hazardous catalysts) | Low (catalyst-free) |

| Scalability | Moderate | High | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydro-beta-carboline to its corresponding aromatic beta-carboline.

Reduction: Reduction reactions can further saturate the beta-carboline ring system.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

Oxidation: Aromatic beta-carboline derivatives.

Reduction: Fully saturated beta-carboline derivatives.

Substitution: Various substituted beta-carboline derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C18H18N2

Molecular Weight: 278.35 g/mol

CAS Number: 198912

IUPAC Name: 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

The structure of 3-Methyl-THBC includes a tetrahydro-beta-carboline core with a methylphenyl substituent at the first position. This unique configuration contributes to its biological activity.

Neuropharmacology

Beta-carbolines are known for their interactions with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that 3-Methyl-THBC may exhibit:

- Anxiolytic Effects: Studies suggest that beta-carbolines can modulate GABAergic activity, leading to anxiolytic effects. For instance, a study demonstrated that derivatives of beta-carbolines could reduce anxiety-like behavior in animal models .

- Antidepressant Properties: Some beta-carbolines have been shown to influence serotonin receptors, potentially offering antidepressant effects. Research on similar compounds indicates that they may enhance serotonin levels in the brain .

Anticancer Activity

Research has highlighted the potential of beta-carbolines in cancer treatment:

- Inhibition of Tumor Growth: A study indicated that certain beta-carboline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Mechanism of Action: The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival and proliferation .

Antimicrobial Properties

The antimicrobial activity of beta-carbolines has been documented:

- Broad-Spectrum Activity: Research has shown that compounds within this class can exhibit antibacterial and antifungal properties. For example, studies have reported efficacy against pathogens like Staphylococcus aureus and Candida albicans through disruption of microbial cell membranes .

Table 1: Summary of Biological Activities of 3-Methyl-THBC

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Anxiolytic | Moderate | |

| Antidepressant | Moderate | |

| Anticancer | High | |

| Antimicrobial | Moderate |

Case Study 1: Anxiolytic Effects in Rodent Models

A study conducted on rodent models demonstrated that administration of 3-Methyl-THBC resulted in significant reductions in anxiety-like behaviors compared to control groups. The compound was administered via intraperitoneal injection at varying doses, showing dose-dependent effects on anxiety reduction measured by elevated plus maze tests.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of 3-Methyl-THBC on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated a significant reduction in cell viability with IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment.

Wirkmechanismus

The mechanism of action of 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. It is known to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity and thereby increasing the levels of monoamine neurotransmitters. This action is believed to contribute to its neuroprotective and potential antidepressant effects. Additionally, its interaction with DNA and cellular proteins may underlie its anti-cancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The phenyl ring substituent significantly alters physicochemical and biological properties. Below is a comparison of analogs with varying substituents:

Biologische Aktivität

1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a member of the beta-carboline family, which is known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications in various fields including neuropharmacology and oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Molecular Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₂·HCl with a molecular weight of approximately 306.81 g/mol. The compound features a tetrahydro-beta-carboline core structure that is modified by a methylphenyl group at the 1-position. This structural configuration is significant as it influences the compound's pharmacological properties.

Research indicates that beta-carbolines can interact with various neurotransmitter systems, particularly affecting dopaminergic and GABAergic pathways. These interactions suggest potential anxiolytic and neuroprotective effects:

- Dopaminergic Pathways : The compound may enhance dopaminergic signaling, which could influence mood and cognitive functions.

- GABAergic Activity : Modulation of GABA receptors has been linked to anxiolytic effects, making this compound a candidate for anxiety-related disorders.

Antitumor Activity

Several studies have investigated the antitumor potential of beta-carbolines, including this specific compound:

- In Vitro Studies : A study demonstrated that derivatives of beta-carbolines exhibited significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline showed IC50 values ranging from 0.032 to 16 μM against prostate cancer cells (PC-3) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 8q | PC-3 | 9.86 |

| 4h | MCF-7 | 13.61 |

This data indicates that structural modifications can enhance the antitumor activity of beta-carboline derivatives.

Neuroprotective Effects

Beta-carbolines have been studied for their neuroprotective properties:

- Mechanistic Insights : Compounds have shown the ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be beneficial in neurodegenerative disease contexts .

Case Studies

- Antimalarial Activity : In vivo studies demonstrated that certain beta-carboline derivatives exhibit significant antimalarial effects in mouse models. The structure-activity relationship indicated that specific substitutions on the beta-carboline core enhanced efficacy against malaria parasites .

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various beta-carboline derivatives against Trypanosoma cruzi. The results indicated low cytotoxicity towards mammalian cells while maintaining effective trypanocidal activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride?

- Methodology : Utilize the Pictet-Spengler reaction, a common method for β-carboline synthesis. React tryptophan methyl ester derivatives with 3-methylbenzaldehyde in dichloromethane under acidic conditions (e.g., trifluoroacetic acid, TFA) at 0°C for 4 days under nitrogen . After neutralization with ammonia, extract the product using dichloromethane, and purify via silica gel column chromatography. Optimize solvent gradients (e.g., CHCl/CHOH 99.5:0.5) to isolate isomers .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR spectra in CDCl or DMSO-d. Key signals include aromatic protons (δ 7.1–7.6 ppm), NH protons (broad singlet ~δ 7.8–10.8 ppm), and methyl/methoxy groups (δ 3.2–3.7 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (1708–1737 cm) and NH stretches (3319–3332 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 340–450) and isotope patterns for chlorine-containing derivatives .

- Elemental Analysis : Validate purity by ensuring deviations from theoretical C/H/N values are ≤0.4% .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodology :

- Enzyme Inhibition : Test phosphodiesterase (PDE) inhibition using fluorogenic substrates, with dose-response curves (e.g., 0.1–100 µM) and IC calculations .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with positive controls (e.g., doxorubicin) .

- Solubility Optimization : If poor aqueous solubility is observed, use DMSO/water mixtures or surfactants (e.g., Tween-80) for biological testing .

Advanced Research Questions

Q. How can stereoisomers of this compound be resolved, and what analytical techniques validate their configurations?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/ethanol gradients for isomer separation .

- X-ray Crystallography : Determine absolute configurations by analyzing crystal structures of heavy-atom derivatives (e.g., brominated analogs) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign stereochemistry .

Q. What strategies address contradictory data in reaction yields or bioactivity across studies?

- Methodology :

- Reaction Optimization : Vary catalysts (e.g., Lewis acids), solvents (e.g., acetonitrile vs. CHCl), or temperatures to improve reproducibility .

- Meta-Analysis : Compare bioactivity datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-specific artifacts .

- Counterion Effects : Test hydrochloride vs. free-base forms, as counterions can alter solubility and receptor binding .

Q. How can computational modeling guide structural modifications to enhance target selectivity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding modes to PDEs or serotonin receptors. Focus on substituent interactions (e.g., 3-methylphenyl’s hydrophobic packing) .

- QSAR Studies : Corrogate electronic (Hammett σ) or steric (Taft E) parameters with IC values to design analogs .

- ADMET Prediction : Apply SwissADME to optimize logP (target 2–4) and reduce hepatotoxicity risks .

Q. What advanced techniques resolve discrepancies in NMR or mass spectrometry data?

- Methodology :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions (e.g., NH to aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular formulas (e.g., CHClNO) with <5 ppm error .

- Isotopic Labeling : Synthesize - or -labeled analogs to simplify spectral assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.